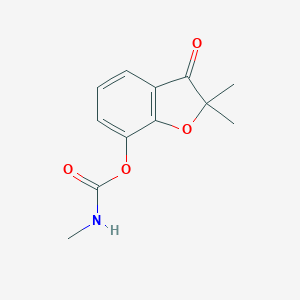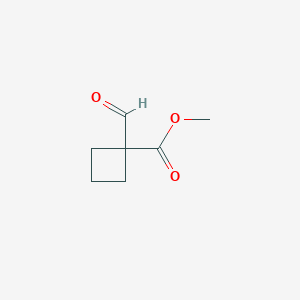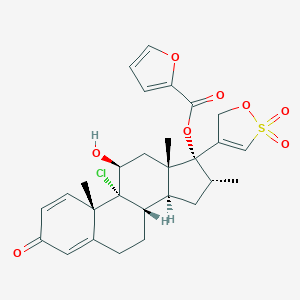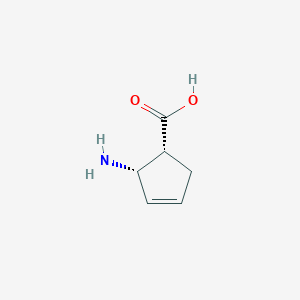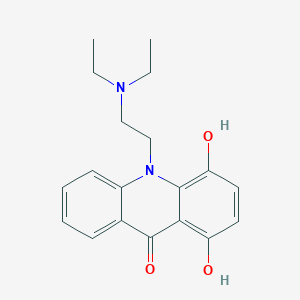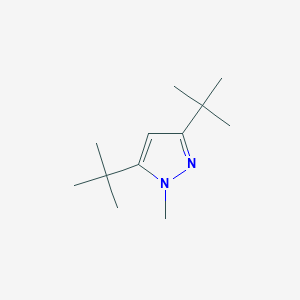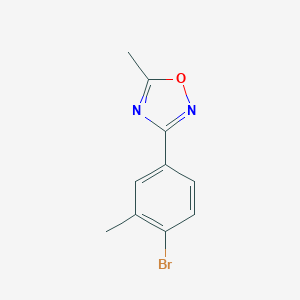
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, also known as CMA, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of acridinedione derivatives and has been found to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This leads to the disruption of cellular processes and ultimately, cell death. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has also been found to induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been shown to exhibit cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. It is also relatively easy to synthesize and has been shown to exhibit good stability under a range of conditions. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione. One potential area of investigation is the development of new derivatives with improved selectivity and lower toxicity. Another area of interest is the optimization of the synthesis method to improve yields and reduce costs. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione could also be investigated for its potential use in combination with other drugs for cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione and its potential applications in scientific research.
Méthodes De Synthèse
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde with 2-chloroacetyl chloride, followed by cyclization with ammonium acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to produce high yields and purity of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione.
Applications De Recherche Scientifique
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been investigated for its potential use as a fluorescent probe for the detection of DNA and RNA. It has also been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to exhibit antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
144155-05-5 |
|---|---|
Nom du produit |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Formule moléculaire |
C20H16ClNO2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
7-chloro-3-(4-methylphenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C20H16ClNO2/c1-11-2-4-12(5-3-11)13-8-17-19(18(23)9-13)20(24)15-10-14(21)6-7-16(15)22-17/h2-7,10,13H,8-9H2,1H3,(H,22,24) |
Clé InChI |
QXFLSUBIMJDWAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Synonymes |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



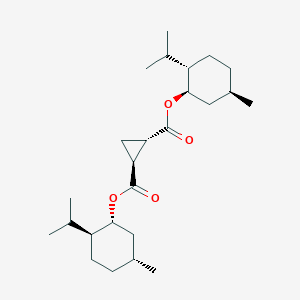
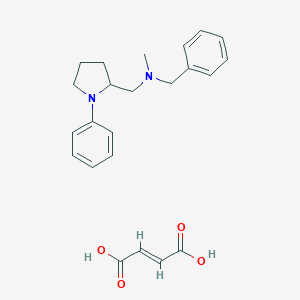
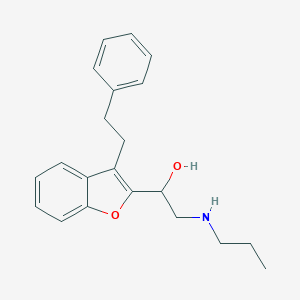
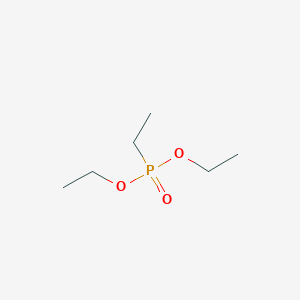
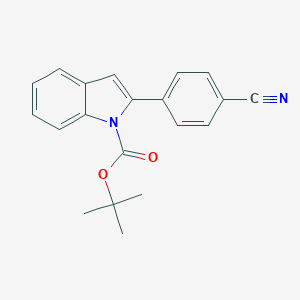
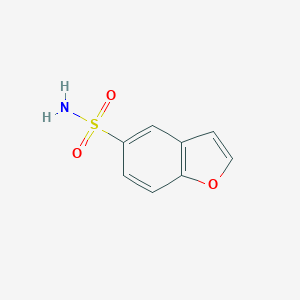
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
